molecular formula C8H14N2O4 B12871204 (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid CAS No. 213619-99-9

(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid

Cat. No.: B12871204
CAS No.: 213619-99-9
M. Wt: 202.21 g/mol
InChI Key: IDVBYGZWDIPMSF-SVGQVSJJSA-N
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Description

(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid is a compound known for its role as a selective agonist for group II metabotropic glutamate receptors. This compound has been studied for its potential neuroprotective effects, particularly in the context of epilepsy and other neurological disorders .

Preparation Methods

The synthesis of (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent steps include intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield the target compound . This method is advantageous for its high selectivity and yield, making it suitable for industrial production.

Chemical Reactions Analysis

(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. This activation inhibits the NADPH-oxidase dependent reactive oxygen species system, thereby reducing oxidative stress and neuronal damage. The molecular targets include metabotropic glutamate receptors, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid can be compared with other similar compounds such as:

Biological Activity

(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains two carboxylic acid groups and an amino group, which facilitate its participation in various biochemical processes. Its stereochemistry, particularly the (2R,4R) configuration, is crucial for its biological activity and interaction with biological macromolecules.

The biological activity of this compound primarily involves its role as a modulator of neurotransmitter systems. It has been studied for its effects on glutamate receptors, which are vital for synaptic transmission and neuronal communication. The compound's ability to influence these systems positions it as a candidate for research into treatments for neurodegenerative diseases and psychiatric disorders .

Pharmacological Potential

Research indicates that this compound may act as a pharmacophore, meaning it can interact with specific receptors to elicit desired therapeutic effects. Its structural characteristics allow it to selectively target certain biological pathways while minimizing off-target effects. This selectivity is particularly important in drug design to enhance efficacy and reduce side effects .

Interaction Studies

Interaction studies have shown that this compound binds to various receptors and enzymes. Techniques such as radiolabeled binding assays and molecular docking simulations have been employed to elucidate its binding affinity and mechanism of action. These studies provide insights into how the compound can be utilized in therapeutic contexts .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
L-glutamic AcidContains an amino group and two carboxyl groupsNaturally occurring neurotransmitter
1-Amino-2-pyrrolidinecarboxylic AcidSimilar pyrrolidine structureLess sterically hindered than the target compound
3-Amino-1-pyrrolidinecarboxylic AcidContains one amino and one carboxyl groupDifferent stereochemistry affects activity
5-Aminolevulinic AcidContains an amino group and multiple carboxyl groupsUsed in photodynamic therapy

The table illustrates how this compound stands out due to its specific stereochemistry and functional groups that enhance its therapeutic potential .

Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in models of excitotoxicity. The compound was shown to modulate glutamate receptor activity, thereby protecting neurons from damage associated with excessive glutamate signaling .

Psychiatric Disorder Research

Another research focus has been on the potential of this compound in treating psychiatric disorders such as depression and anxiety. Preclinical studies suggest that this compound may enhance synaptic plasticity and improve mood-related behaviors in animal models .

Properties

CAS No.

213619-99-9

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C8H14N2O4/c1-2-10-4-8(9,7(13)14)3-5(10)6(11)12/h5H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,8-/m1/s1

InChI Key

IDVBYGZWDIPMSF-SVGQVSJJSA-N

Isomeric SMILES

CCN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N

Canonical SMILES

CCN1CC(CC1C(=O)O)(C(=O)O)N

Origin of Product

United States

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